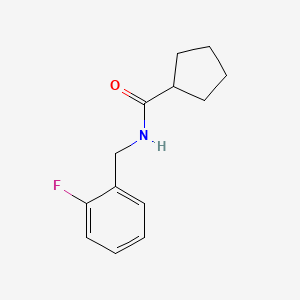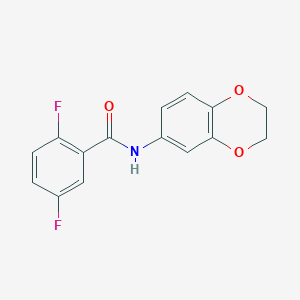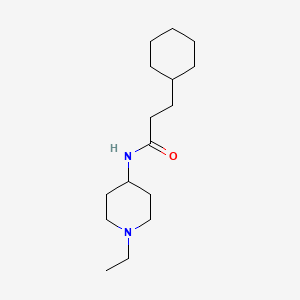
N-(2-fluorobenzyl)cyclopentanecarboxamide
Descripción general
Descripción
N-(2-fluorobenzyl)cyclopentanecarboxamide is a chemical compound that has shown promising results in scientific research. This compound is also known as ABP688 and is used as a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). The mGluR5 is a G protein-coupled receptor that plays a crucial role in regulating the excitability of neurons in the central nervous system. The selective blockade of mGluR5 has been shown to have therapeutic potential in various neurological and psychiatric disorders.
Aplicaciones Científicas De Investigación
N-(2-fluorobenzyl)cyclopentanecarboxamide has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to have a selective antagonistic effect on mGluR5, which plays a crucial role in regulating the excitability of neurons in the central nervous system. The blockade of mGluR5 has been shown to have therapeutic potential in various neurological and psychiatric disorders such as anxiety, depression, schizophrenia, and drug addiction.
Mecanismo De Acción
The mechanism of action of N-(2-fluorobenzyl)cyclopentanecarboxamide involves the selective blockade of mGluR5. The mGluR5 is a G protein-coupled receptor that is expressed in various regions of the brain such as the hippocampus, amygdala, and prefrontal cortex. The activation of mGluR5 leads to the release of various neurotransmitters such as glutamate, dopamine, and serotonin, which play a crucial role in regulating the excitability of neurons. The selective blockade of mGluR5 by N-(2-fluorobenzyl)cyclopentanecarboxamide leads to a reduction in the release of these neurotransmitters, which has been shown to have therapeutic potential in various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(2-fluorobenzyl)cyclopentanecarboxamide have been extensively studied in scientific research. It has been shown to have a selective antagonistic effect on mGluR5, which leads to a reduction in the release of various neurotransmitters such as glutamate, dopamine, and serotonin. This reduction in neurotransmitter release has been shown to have therapeutic potential in various neurological and psychiatric disorders such as anxiety, depression, schizophrenia, and drug addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-(2-fluorobenzyl)cyclopentanecarboxamide in lab experiments include its selective antagonistic effect on mGluR5, which makes it a useful tool for studying the role of mGluR5 in various neurological and psychiatric disorders. However, one limitation of using N-(2-fluorobenzyl)cyclopentanecarboxamide is its low solubility in water, which makes it difficult to use in aqueous-based experiments.
Direcciones Futuras
There are several future directions that can be explored in the scientific research of N-(2-fluorobenzyl)cyclopentanecarboxamide. One direction is to study its potential therapeutic applications in other neurological and psychiatric disorders such as Parkinson's disease and Alzheimer's disease. Another direction is to explore its potential as a tool for studying the role of mGluR5 in various physiological processes such as learning and memory. Additionally, the development of more water-soluble analogs of N-(2-fluorobenzyl)cyclopentanecarboxamide could overcome its limitations in aqueous-based experiments.
Propiedades
IUPAC Name |
N-[(2-fluorophenyl)methyl]cyclopentanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO/c14-12-8-4-3-7-11(12)9-15-13(16)10-5-1-2-6-10/h3-4,7-8,10H,1-2,5-6,9H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFSHHIWFFLPBLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NCC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-bromo-N-{[(3,4-dichlorophenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B4792167.png)
![N-[4-(cyanomethyl)phenyl]-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide](/img/structure/B4792173.png)

![4-(methoxymethyl)-6-methyl-2-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}nicotinonitrile](/img/structure/B4792183.png)
![N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}-4-biphenylcarboxamide](/img/structure/B4792184.png)

![N-(4-{[2-(2-fluorophenyl)-4-quinazolinyl]oxy}phenyl)acetamide](/img/structure/B4792192.png)

![4-{methyl[(4-methylphenyl)sulfonyl]amino}-N-1,3-thiazol-2-ylbutanamide](/img/structure/B4792211.png)

![3-methyl-4-[(methylsulfonyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4792230.png)
![3-{[(1-ethyl-3-{[(2-methoxyethyl)amino]carbonyl}-1H-pyrazol-4-yl)amino]carbonyl}bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B4792241.png)
![3-amino-N-(2,3-dichlorophenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4792247.png)
![N-[1-(1-ethyl-1H-pyrazol-3-yl)ethyl]-5-(2-thienyl)-3-isoxazolecarboxamide](/img/structure/B4792255.png)